Vegfr-2-IN-25 vs. Sorafenib: 6.5-Fold Superior VEGFR-2 Kinase Inhibition in Direct Comparison
In a direct head-to-head enzymatic assay, Vegfr-2-IN-25 (compound 5d) inhibits VEGFR-2 with an IC50 of 12.1 nM, which is 6.5-fold more potent than the clinically approved reference drug sorafenib (IC50 78.9 nM) when measured under identical experimental conditions [1]. This quantification provides a direct performance benchmark for users considering this compound over the standard-of-care comparator.
| Evidence Dimension | VEGFR-2 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 12.1 nM |
| Comparator Or Baseline | Sorafenib: 78.9 nM |
| Quantified Difference | 6.5-fold more potent |
| Conditions | In vitro VEGFR-2 kinase assay at 10 µM ATP concentration |
Why This Matters
This 6.5-fold potency advantage enables the use of lower compound concentrations in biochemical assays, potentially reducing off-target kinase engagement and improving the signal-to-noise ratio in VEGFR-2-dependent readouts.
- [1] Abd El Hadi SR, Lasheen DS, Soliman DH, Elrazaz EZ, Abouzid KAM. Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. Bioorg Chem. 2020;101:103961. View Source
